
4-(4-Isocyanatobenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Isocyanatobenzyl)morpholine is a chemical compound that belongs to the family of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyl group, which is further connected to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isocyanatobenzyl)morpholine typically involves the reaction of 4-(4-aminobenzyl)morpholine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{4-(4-aminobenzyl)morpholine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Isocyanatobenzyl)morpholine undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can lead to the formation of amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted derivatives.
科学的研究の応用
4-(4-Isocyanatobenzyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of coatings, adhesives, and other materials due to its reactivity and versatility.
作用機序
The mechanism of action of 4-(4-Isocyanatobenzyl)morpholine involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various applications, including the formation of polymers and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
類似化合物との比較
Similar Compounds
- 4-(3-Isocyanatobenzyl)morpholine
- 4-(2-Isocyanatobenzyl)morpholine
- 4-(4-Isocyanatophenyl)morpholine
Comparison
4-(4-Isocyanatobenzyl)morpholine is unique due to the position of the isocyanate group on the benzyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, such as 4-(3-Isocyanatobenzyl)morpholine and 4-(2-Isocyanatobenzyl)morpholine, the para-substitution pattern in this compound can lead to different steric and electronic effects, affecting its chemical behavior and applications.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
4-[(4-isocyanatophenyl)methyl]morpholine |
InChI |
InChI=1S/C12H14N2O2/c15-10-13-12-3-1-11(2-4-12)9-14-5-7-16-8-6-14/h1-4H,5-9H2 |
InChIキー |
LQLMBAHMABIHPP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC=C(C=C2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


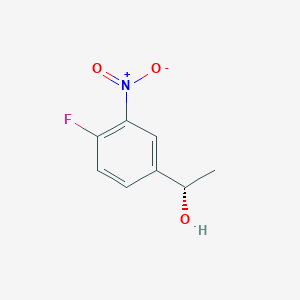

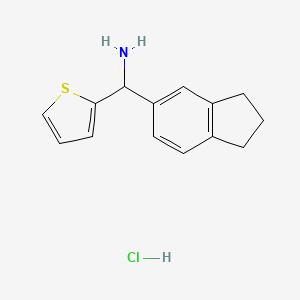

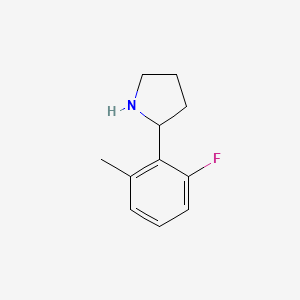


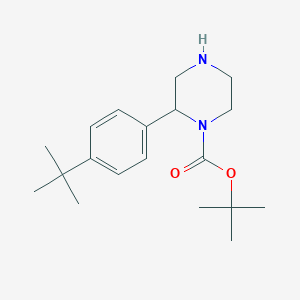
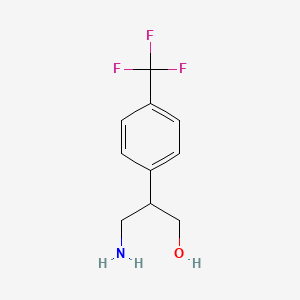

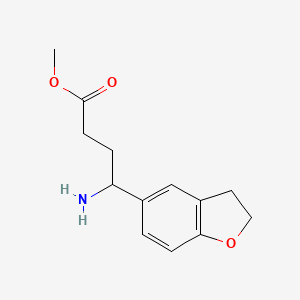
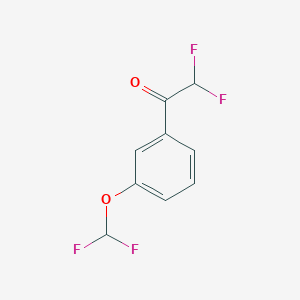
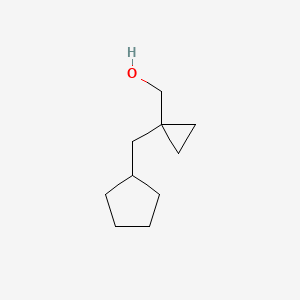
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)
